
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C26H21N5O4 and its molecular weight is 467.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a dihydropyrimidine derivative. These two intermediates are then coupled using appropriate coupling agents to form the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "4-Phenyl-1,6-dihydropyrimidine-2,5-dione", "4-Bromoanisole", "Ethyl 2-bromoacetate", "Hydrazine hydrate", "Phenylhydrazine", "Sodium hydride", "Triethylamine", "2-Chloroacetyl chloride", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Ethanol", "Acetonitrile", "Dichloromethane", "Dimethylformamide", "Dimethyl sulfoxide" ], "Reaction": [ "Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid: Furan-2-carboxylic acid is reacted with hydrazine hydrate in ethanol to form furan-2-ylhydrazine. This is then reacted with ethyl 2-bromoacetate in the presence of sodium hydride to form ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This is then hydrolyzed using sodium hydroxide to form 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid.", "Synthesis of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid: 4-Phenyl-1,6-dihydropyrimidine-2,5-dione is reacted with phenylhydrazine in the presence of acetic anhydride to form 4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid hydrazide. This is then reduced using sodium borohydride to form 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid.", "Synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide: 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid is reacted with 2-chloroacetyl chloride in the presence of triethylamine to form 3-(furan-2-yl)-1-(2-chloroacetyl)pyrazole-5-carboxylic acid. This is then reacted with 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid in the presence of triethylamine and dichloromethane to form N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-chloroacetamide. This is then reacted with 4-bromoanisole in the presence of potassium carbonate and acetonitrile to form N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide." ] } | |
CAS番号 |
1210810-96-0 |
分子式 |
C26H21N5O4 |
分子量 |
467.485 |
IUPAC名 |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H21N5O4/c1-17-9-11-19(12-10-17)35-16-25(33)28-23-14-21(22-8-5-13-34-22)30-31(23)26-27-20(15-24(32)29-26)18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,28,33)(H,27,29,32) |
InChIキー |
SMHOLMGDXFWDNG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



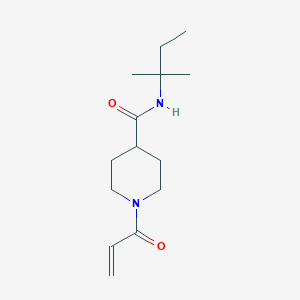
![9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2782920.png)
![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2782921.png)

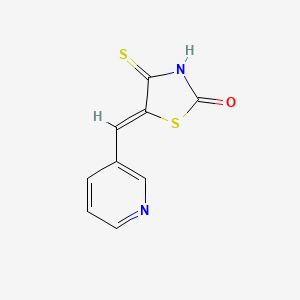
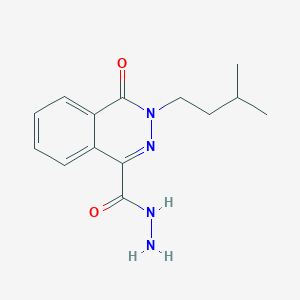

![N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2782929.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782931.png)
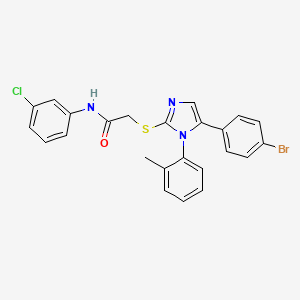
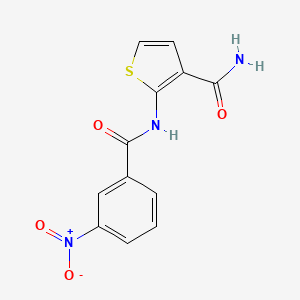
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2782936.png)

